molecular formula C6H6Cl2N2 B146562 2,5-Dichlorobenzene-1,4-diamine CAS No. 20103-09-7

2,5-Dichlorobenzene-1,4-diamine

Cat. No.: B146562
CAS No.: 20103-09-7
M. Wt: 177.03 g/mol
InChI Key: QAYVHDDEMLNVMO-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of benzene, where two chlorine atoms and two amino groups are substituted at the 2,5 and 1,4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and polymer production .

Preparation Methods

2,5-Dichlorobenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the following steps :

    Benzoylation: 2,5-Dichloroaniline is subjected to benzoylation.

    Nitration: The benzoylated product undergoes nitration using a mixed acid.

    Hydrolysis: The nitrated compound is then hydrolyzed in an acidic medium.

    Reduction: Finally, the hydrolyzed product is reduced using iron powder to yield this compound.

Chemical Reactions Analysis

2,5-Dichlorobenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form different amines.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2,5-Dichlorobenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and polymers .

Comparison with Similar Compounds

2,5-Dichlorobenzene-1,4-diamine can be compared with other similar compounds such as:

  • 2-Chlorobenzene-1,4-diamine
  • 2-Chloro-5-methylbenzene-1,4-diamine
  • 4,5-Dichloro-1,2-benzenediamine

These compounds share structural similarities but differ in their chemical properties and applications. For instance, this compound is unique due to its specific substitution pattern, which influences its reactivity and suitability for certain applications .

Properties

IUPAC Name

2,5-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYVHDDEMLNVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066557
Record name 1,4-Benzenediamine, 2,5-dichloro-
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Molecular Weight

177.03 g/mol
Source PubChem
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Physical Description

White solid; [HSDB] Powder; [MSDSonline]
Record name 2,5-Dichloro-1,4-benzenediamine
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Solubility

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Color/Form

WHITE PRISMS

CAS No.

20103-09-7
Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 2,5-dichlorobenzene-1,4-diamine
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Record name 2,5-DICHLORO-P-PHENYLENEDIAMINE
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Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Melting Point

170 °C
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 60 g of isopropyl alcohol, 50 g of water, 41.4 g of 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide and 0.3 g of 1,4-naphthoquinone. The temperature of the mixture was controlled to be 75° to 80° C., and 22 g of an 80% solution of hydrazine hydrate in water was added dropwise to the mixture over 2 hours. After the addition, the reaction mixture was refluxed with stirring for 3 hours to complete the reaction. After cooling to 5° C., the reaction product was filtered, washed with water and dried, to give 32.2 g of 2,5-dichloro-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
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41.4 g
Type
reactant
Reaction Step One
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6 g
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reactant
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0.3 g
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catalyst
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50 g
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Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 200 g of water, 41.4 g of pulverized 2,5-dichloro-p-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone and 25 g of an 80% solution of hydrazine hydrate in water. The contents of the vessel were agitated at 85° to 95° C. for 9 hours to complete the reaction. The reaction product was filtered, washed with water and dried to give 34.0 of 2,5-dichloro-p-phenylenediamine.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
6 g
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reactant
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0.3 g
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reactant
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solution
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200 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorobenzene-1,4-diamine
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Reactant of Route 6
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Customer
Q & A

Q1: What are the primary applications of 2,5-Dichloro-1,4-phenylenediamine in materials science?

A: 2,5-Dichloro-1,4-phenylenediamine is a valuable monomer in the synthesis of conjugated polymers, specifically polyazomethines. [] These polymers exhibit interesting electrical conductivity properties and have potential applications in organic electronics and optoelectronics.

Q2: Can you elaborate on the electrochemical behavior of 2,5-Dichloro-1,4-phenylenediamine?

A: Research indicates that 2,5-Dichloro-1,4-phenylenediamine undergoes electrochemical degradation via anodic oxidation. [] This process follows first-order kinetics and is influenced by factors like current density, pH, and initial concentration. Degradation byproducts include ammonium (NH4+) and chloride (Cl-) ions.

Q3: How is 2,5-Dichloro-1,4-phenylenediamine utilized in the synthesis of heterocyclic compounds?

A: 2,5-Dichloro-1,4-phenylenediamine serves as a starting material for creating nitrogen-containing heterocycles like 1,5-diaza-s-indacenes. [] This synthesis involves a two-step process: a palladium-catalyzed Larock cyclization with diarylacethylenes followed by hydrogen abstraction. The resulting 1,5-diaza-s-indacenes display antiaromaticity and possess electron-accepting properties due to the presence of imine nitrogen atoms.

Q4: What are the environmental considerations associated with 2,5-Dichloro-1,4-phenylenediamine?

A: While the provided research doesn't directly address the environmental impact, it highlights the importance of cleaner production methods. [] The use of a recovery circulation technology for steam distillation during the synthesis of 2,5-Dichloro-1,4-phenylenediamine minimizes waste and allows for the recycling of aniline, contributing to a more environmentally friendly process.

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